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Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2),

primarily expressed in the renal proximal tubules. It is utilized in the management of type 2

diabetes mellitus by promoting urinary glucose excretion. Pharmacokinetic (PK) studies are

fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME)

profile of drug candidates. The use of stable isotope-labeled internal standards, such as

Dapagliflozin-d5, is the gold standard in bioanalytical methods, particularly in liquid

chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision.

This document provides detailed application notes and experimental protocols for the use of

Dapagliflozin-d5 in pharmacokinetic studies in rodent models.

Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal convoluted tubule

of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose

filtered by the glomerulus. By blocking this transporter, Dapagliflozin reduces the reabsorption

of glucose, leading to its excretion in the urine. This mechanism of action helps to lower blood

glucose levels in an insulin-independent manner.
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Figure 1: Mechanism of SGLT2 inhibition by Dapagliflozin in a renal proximal tubule cell.

Data Presentation: Pharmacokinetic Parameters of
Dapagliflozin in Rodents
The following tables summarize key pharmacokinetic parameters of Dapagliflozin following oral

administration in rat and mouse models.

Table 1: Pharmacokinetic Parameters of Dapagliflozin in Rats

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

t½ (h)
Rodent
Strain

Referenc
e

1
435.1 ±

112.3
0.75 ± 0.29

1298.6 ±

289.4
2.5 ± 0.4

Sprague-

Dawley
[1]

1 (T2DM)
708.9 ±

156.7
0.53 ± 0.18

1354.2 ±

312.8
2.3 ± 0.5

Sprague-

Dawley
[2]

6 1350 ± 150 0.5 3480 ± 320 2.8 Wistar [3]
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Table 2: Pharmacokinetic Parameters of Dapagliflozin in Mice

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

t½ (h)
Rodent
Strain

Referenc
e

1 380 ± 110 0.25 670 ± 130 1.4 ICR [4]

10 - 1-3 - - C57BL/6 [4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are

presented as mean ± standard deviation where available.

Experimental Protocols
A typical pharmacokinetic study workflow involves dosing the animals, collecting blood samples

at various time points, processing the plasma, and analyzing the samples using a validated LC-

MS/MS method.
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Figure 2: General workflow for a rodent pharmacokinetic study.

Protocol 1: Oral Gavage Administration in Rats
This protocol outlines the procedure for administering Dapagliflozin to rats via oral gavage.

Materials:

Dapagliflozin

Vehicle (e.g., 1% ethanol in water)[4]

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
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Syringes

Animal scale

Procedure:

Animal Preparation: Acclimatize animals to handling prior to the study. Fast animals

overnight (with access to water) before dosing, if required by the study design.

Dose Formulation: Prepare the Dapagliflozin formulation in the chosen vehicle to the desired

concentration. Ensure the formulation is homogeneous (e.g., by vortexing or sonicating).

Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the

required volume. The typical oral gavage volume for rats is 5-10 mL/kg.

Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its

neck and back. This alignment is crucial to ensure the gavage needle enters the esophagus

and not the trachea.

Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the

last rib to estimate the insertion depth to reach the stomach. Gently insert the needle into the

mouth, over the tongue, and advance it slowly and smoothly into the esophagus. The rat

should swallow as the needle is advanced. Do not force the needle. If resistance is met,

withdraw and re-insert.

Dose Administration: Once the needle is in the stomach, administer the dose slowly and

steadily.

Needle Removal: After administration, gently withdraw the needle along the same path of

insertion.

Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress,

such as labored breathing or fluid from the nose, for at least 10-15 minutes.

Protocol 2: Plasma Sample Preparation
This section details two common methods for extracting Dapagliflozin from rodent plasma:

Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). The use of Dapagliflozin-d5 as
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an internal standard is critical and should be added to all samples, calibration standards, and

quality controls before extraction.

Method A: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation.

Materials:

Rat/mouse plasma samples

Dapagliflozin-d5 internal standard (IS) solution

Mixed-mode cation exchange (MCX) SPE cartridges or 96-well plates (e.g., Waters Oasis

MCX)[5]

Methanol

Acetonitrile

Aqueous acid (e.g., 2% formic acid in water)

Aqueous base (e.g., 5% ammonium hydroxide in water)

SPE vacuum manifold or positive pressure processor

Centrifuge

Procedure:

Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Dapagliflozin-d5 IS solution.

Vortex briefly.

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Washing:
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Wash the cartridge with 1 mL of 2% formic acid in water.

Wash the cartridge with 1 mL of methanol.

Elution: Elute Dapagliflozin and Dapagliflozin-d5 from the cartridge with 1 mL of 5%

ammonium hydroxide in methanol.

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at

approximately 40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50

acetonitrile:water) and transfer to an autosampler vial for LC-MS/MS analysis.

Method B: Protein Precipitation (PPT)

This is a simpler and faster, though less clean, extraction method.

Materials:

Rat/mouse plasma samples

Dapagliflozin-d5 internal standard (IS) solution

Acetonitrile (ACN), chilled

Microcentrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Sample Preparation: In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of

Dapagliflozin-d5 IS solution.

Precipitation: Add 150 µL of chilled acetonitrile (a 3:1 ratio of ACN to plasma).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b585938?utm_src=pdf-body
https://www.benchchem.com/product/b585938?utm_src=pdf-body
https://www.benchchem.com/product/b585938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein

precipitation.

Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet

the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-

MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of Dapagliflozin and

Dapagliflozin-d5. Instrument parameters should be optimized for the specific LC-MS/MS

system being used.

Table 3: LC-MS/MS Parameters for Dapagliflozin and Dapagliflozin-d5 Analysis
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Parameter Recommended Setting

Liquid Chromatography

LC Column
C18 reverse-phase column (e.g., ACQUITY

UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)

Mobile Phase A
0.1% Formic acid in water or 5 mM Ammonium

Acetate

Mobile Phase B Acetonitrile or Methanol

Flow Rate 0.2 - 0.4 mL/min

Injection Volume 5 - 10 µL

Column Temperature 35 - 40°C

Gradient Elution

A typical gradient would start with a high

percentage of mobile phase A, ramp up to a

high percentage of mobile phase B to elute the

analytes, followed by a wash and re-

equilibration step.

Mass Spectrometry

Ionization Mode
Electrospray Ionization (ESI), Positive or

Negative mode

MRM Transitions (Positive Mode)

Dapagliflozin Q1: 426.2 (M+NH4)+ -> Q3: 167.2[6]

Dapagliflozin-d5 Q1: 412.4 -> Q3: 135.0[7]

MRM Transitions (Negative Mode)

Dapagliflozin Q1: 407.2 (M-H)- -> Q3: 329.0[7]

Dapagliflozin-d5 Q1: 412.2 (M-H)- -> Q3: 334.0 (inferred)

Dwell Time ~100-200 ms

Collision Energy Optimize for each transition

Declustering Potential Optimize for each transition
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Note: The choice between positive and negative ionization mode may depend on instrument

sensitivity and matrix effects. Negative mode often avoids the formation of sodium adducts.

MRM transitions should always be confirmed and optimized on the specific instrument in use.

Conclusion
The use of Dapagliflozin-d5 as an internal standard is essential for the reliable quantification

of Dapagliflozin in rodent plasma for pharmacokinetic studies. The protocols provided herein for

animal dosing, sample preparation, and LC-MS/MS analysis offer a robust framework for

researchers. Adherence to these detailed methodologies, coupled with appropriate validation,

will ensure the generation of high-quality data to accurately characterize the pharmacokinetic

profile of Dapagliflozin in preclinical models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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